[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine hydrochloride
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Overview
Description
[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine hydrochloride: is a chemical compound with the molecular formula C8H16ClN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine hydrochloride typically involves the reaction of 3,5-dimethylpyrazole with a suitable alkylating agent, followed by the introduction of the amine group. One common method involves the reaction of 3,5-dimethylpyrazole with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to form the intermediate [2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine hydrochloride: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine hydrochloride: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of [2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The molecular targets and pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering their conformation and signaling pathways.
Comparison with Similar Compounds
[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine hydrochloride: can be compared with other similar compounds, such as:
3,5-Dimethylpyrazole: A precursor in the synthesis of the target compound, known for its use in coordination chemistry.
1,3,5-Trisubstituted-1H-pyrazoles: These compounds have similar structural features and are used in various applications, including fluorescence and medicinal chemistry.
Hydrazine-coupled pyrazoles: Known for their pharmacological effects, including antileishmanial and antimalarial activities.
The uniqueness of This compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.ClH/c1-6-4-7(2)11(10-6)8(3)5-9;/h4,8H,5,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGZKQGZTOZGMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CN)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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